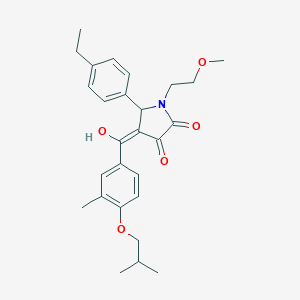
2,4-dichloro-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-cyclopropylbenzamide, also known as DCPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DCPB is a benzamide derivative that has been studied for its ability to modulate the activity of specific ion channels in the body, making it a valuable tool for investigating the physiological and biochemical effects of these channels. In
Aplicaciones Científicas De Investigación
2,4-dichloro-N-cyclopropylbenzamide has been shown to modulate the activity of specific ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). These channels are involved in a variety of physiological processes, including pain sensation, inflammation, and acid-base homeostasis. By modulating the activity of these channels, 2,4-dichloro-N-cyclopropylbenzamide can be used to investigate the role of these channels in various physiological and pathological conditions.
Mecanismo De Acción
2,4-dichloro-N-cyclopropylbenzamide has been shown to bind to a specific site on the TRPV1 channel, causing a shift in the voltage dependence of the channel and reducing its activity. Similarly, 2,4-dichloro-N-cyclopropylbenzamide has been shown to inhibit the activity of ASIC3 channels by blocking the ion conduction pathway. These mechanisms of action make 2,4-dichloro-N-cyclopropylbenzamide a valuable tool for investigating the function of these channels in different physiological and pathological contexts.
Biochemical and Physiological Effects:
2,4-dichloro-N-cyclopropylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the ion channel being targeted. For example, 2,4-dichloro-N-cyclopropylbenzamide has been shown to reduce pain sensation in animal models by inhibiting the activity of TRPV1 channels. Similarly, 2,4-dichloro-N-cyclopropylbenzamide has been shown to reduce acid-induced pain by inhibiting the activity of ASIC3 channels. These effects make 2,4-dichloro-N-cyclopropylbenzamide a promising candidate for the development of new analgesic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-N-cyclopropylbenzamide in lab experiments is its specificity for certain ion channels, which allows researchers to investigate the function of these channels in isolation. Additionally, 2,4-dichloro-N-cyclopropylbenzamide has been shown to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using 2,4-dichloro-N-cyclopropylbenzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-cyclopropylbenzamide. One area of interest is the development of new drugs that target TRPV1 and ASIC3 channels, based on the mechanism of action of 2,4-dichloro-N-cyclopropylbenzamide. Additionally, researchers can investigate the role of these channels in other physiological and pathological conditions, such as inflammation and cancer. Finally, researchers can explore the potential of 2,4-dichloro-N-cyclopropylbenzamide as a tool for investigating other ion channels and their functions in the body.
Conclusion:
In conclusion, 2,4-dichloro-N-cyclopropylbenzamide is a synthetic compound that has gained attention in the scientific community for its potential applications in research. Its ability to modulate the activity of specific ion channels makes it a valuable tool for investigating the physiological and biochemical effects of these channels. While there are limitations to using 2,4-dichloro-N-cyclopropylbenzamide in lab experiments, its potential for future research makes it an exciting area of study.
Métodos De Síntesis
2,4-dichloro-N-cyclopropylbenzamide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with cyclopropylamine. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established in the literature and has been used by researchers to produce 2,4-dichloro-N-cyclopropylbenzamide for their experiments.
Propiedades
Nombre del producto |
2,4-dichloro-N-cyclopropylbenzamide |
|---|---|
Fórmula molecular |
C10H9Cl2NO |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
2,4-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
Clave InChI |
LEOBSYFLYDGHRO-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)









![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)